Molecular Weight and Lipophilicity Differentiation: 3,5-Dimethylbenzamide vs. Unsubstituted Benzamide
The 3,5-dimethylbenzamide terminus increases molecular weight and lipophilicity compared to the unsubstituted benzamide analog (CAS 946210-68-0). The two methyl groups add 28 g/mol and raise the calculated LogP by approximately 0.6–0.8 units, enhancing membrane partitioning potential .
| Evidence Dimension | Molecular Weight and Calculated LogP |
|---|---|
| Target Compound Data | MW = 397.5 g/mol; cLogP ≈ 3.5 (estimated) |
| Comparator Or Baseline | N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide; MW = 369.5 g/mol; cLogP ≈ 2.7–2.9 |
| Quantified Difference | ΔMW = +28 g/mol; ΔcLogP ≈ +0.6 to +0.8 |
| Conditions | In silico prediction based on fragment-based cLogP calculation methodology |
Why This Matters
Higher lipophilicity can translate to improved passive membrane permeability and CNS penetration, a critical differentiator when selecting compounds for cell-based assays or in vivo studies where unsubstituted analogs may underperform.
